tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate is a complex organic compound that features a combination of pyrazole, pyridine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the fluoropyridine moiety: This step involves the coupling of the pyrazole derivative with a fluoropyridine compound, often using palladium-catalyzed cross-coupling reactions.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and nitriles.
Final coupling and protection: The final step involves coupling the intermediate compounds and protecting the carboxylate group with a tert-butyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-((6-aminopyridin-3-yl)piperazine-1-carboxylate): Similar in structure but lacks the pyrazole moiety.
tert-Butyl 4-((6-chloro-2-pyridinyl)piperazine-1-carboxylate): Contains a chloro group instead of a fluorine atom.
Uniqueness
tert-Butyl 4-((6-((1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl)amino)-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate is unique due to its combination of pyrazole, pyridine, and piperidine moieties, as well as the presence of both fluorine and tert-butyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H35FN6O2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
tert-butyl 4-[[6-[(2-tert-butyl-5-methylpyrazol-3-yl)amino]-5-fluoropyridin-2-yl]methyl]-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C25H35FN6O2/c1-17-14-20(32(30-17)23(2,3)4)29-21-19(26)9-8-18(28-21)15-25(16-27)10-12-31(13-11-25)22(33)34-24(5,6)7/h8-9,14H,10-13,15H2,1-7H3,(H,28,29) |
InChI Key |
GITYNVFVGCXQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)OC(C)(C)C)C#N)F)C(C)(C)C |
Origin of Product |
United States |
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